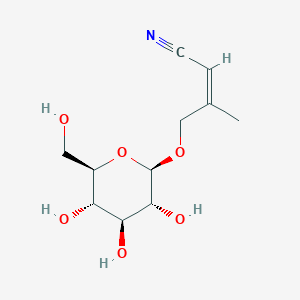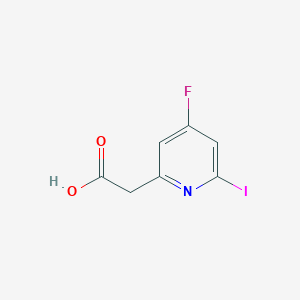
4-Fluoro-2-iodopyridine-6-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-2-iodopyridine-6-acetic acid is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of fluorine atoms, which are strong electron-withdrawing substituents. These compounds have reduced basicity and are generally less reactive than their chlorinated and brominated analogues .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-iodopyridine-6-acetic acid can be achieved through various methods. One common approach involves the reaction of the corresponding pyridine derivative with fluorinating agents such as F₂/N₂ in the presence of a strong acid . Another method includes the use of N-Fluoropyridinium salts as efficient precursors .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale reactions using fluorinating reagents and catalysts to achieve high yields and purity. The process may include steps such as halogen-metal exchange, borylation, and palladium-catalyzed cross-coupling reactions .
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-2-iodopyridine-6-acetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the iodine atom with other substituents.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyridine ring.
Common Reagents and Conditions
Substitution Reactions: Reagents such as organometallic compounds and halogenating agents are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different functionalized derivatives .
Applications De Recherche Scientifique
4-Fluoro-2-iodopyridine-6-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeled imaging agent due to the presence of fluorine.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 4-Fluoro-2-iodopyridine-6-acetic acid involves its interaction with molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can lead to various biological effects, such as enzyme inhibition or receptor modulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-4-iodopyridine
- 3-Fluoro-4-iodopyridine
- 4-Fluoro-2-methoxyphenylboronic acid
Uniqueness
4-Fluoro-2-iodopyridine-6-acetic acid is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties.
Propriétés
Formule moléculaire |
C7H5FINO2 |
|---|---|
Poids moléculaire |
281.02 g/mol |
Nom IUPAC |
2-(4-fluoro-6-iodopyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H5FINO2/c8-4-1-5(3-7(11)12)10-6(9)2-4/h1-2H,3H2,(H,11,12) |
Clé InChI |
MCQSJMFUPVHVFZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1CC(=O)O)I)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(5-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B13439292.png)
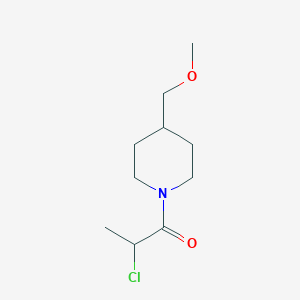


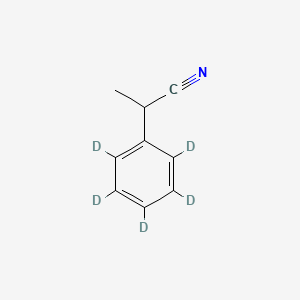
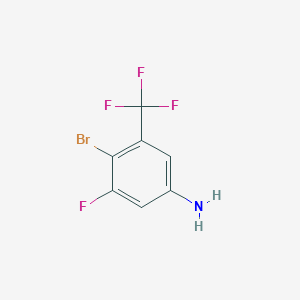
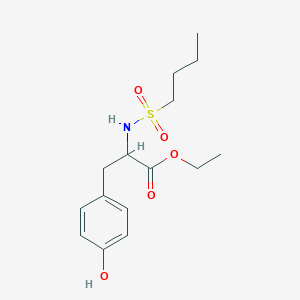
![(1s,2s)-2-Phenylcyclopropanecarboxylic acid [alpha(r)-(4-ethoxyphenyl)-2-hydroxyethyl]amide](/img/structure/B13439339.png)
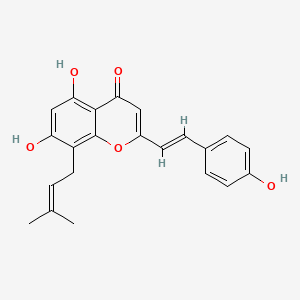
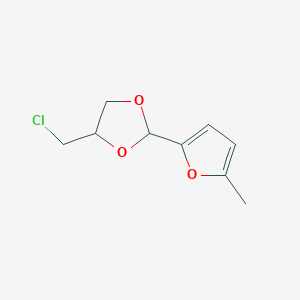


![ethyl 3-[[2-[[4-[(Z)-N'-ethoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13439393.png)
